
2-Butyloctan-1-ol;carbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctan-1-ol;carbonic acid is a compound with the molecular formula C25H54O5 and a molecular weight of 434.69300 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyloctan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyl-1-octanol with bromine and triphenylphosphine in dichloromethane at 0-20°C under an inert atmosphere . The reaction is typically carried out using Schlenk techniques to ensure the exclusion of moisture and air. The crude product is then purified using silica gel chromatography.
Industrial Production Methods
In industrial settings, 2-Butyloctan-1-ol is produced using a continuous process involving the catalytic hydrogenation of 2-butyl-1-octanal. This process is carried out in the presence of a copper-nickel catalyst at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyloctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-butyl-1-octanal.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyloctan-1-ol;carbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.
Wirkmechanismus
The mechanism of action of 2-Butyloctan-1-ol;carbonic acid involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanol, 2-butyl-: Similar in structure but differs in the position of the hydroxyl group.
2-Butyl-1-octyl-methacrylate: Used in polymer synthesis and has different reactivity due to the presence of the methacrylate group.
Uniqueness
2-Butyloctan-1-ol;carbonic acid is unique due to its combination of a long alkyl chain and a hydroxyl group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of emulsions and in drug delivery systems .
Eigenschaften
CAS-Nummer |
142782-17-0 |
|---|---|
Molekularformel |
C25H54O5 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
2-butyloctan-1-ol;carbonic acid |
InChI |
InChI=1S/2C12H26O.CH2O3/c2*1-3-5-7-8-10-12(11-13)9-6-4-2;2-1(3)4/h2*12-13H,3-11H2,1-2H3;(H2,2,3,4) |
InChI-Schlüssel |
BLNNXUAGRNDCQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
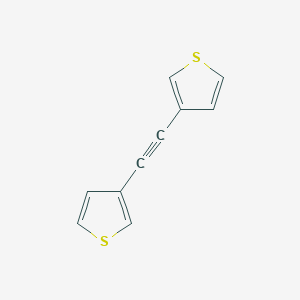
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

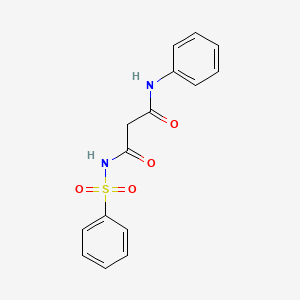
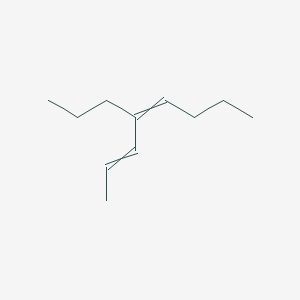
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
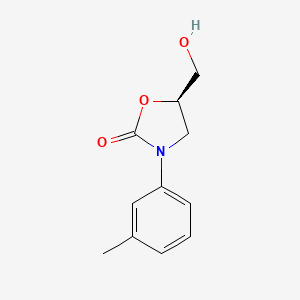
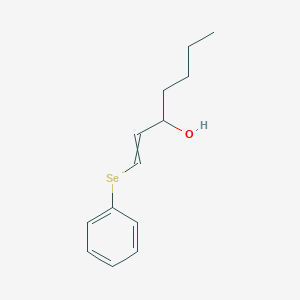
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)

